2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC18620588
Molecular Formula: C9H14F6N2O4
Molecular Weight: 328.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14F6N2O4 |
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Molecular Weight | 328.21 g/mol |
IUPAC Name | 2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7) |
Standard InChI Key | ZAWWYRGGMYEPOR-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring substituted at the 3-position with an ethanamine group. The trifluoroacetic acid (TFA) component forms a salt with the ethanamine’s primary amine, enhancing solubility in polar solvents. The molecular formula is C₇H₁₀F₃N₂O₂, with a molecular weight of 213.16 g/mol.
Key Physical Properties
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Solubility: High solubility in water and polar aprotic solvents (e.g., DMF, DMSO) due to ionic interactions with TFA.
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Reactivity: The azetidine ring exhibits strain-driven reactivity, while the TFA counterion facilitates proton transfer in catalytic processes .
Table 1: Comparative Analysis of Azetidine Derivatives
Synthetic Pathways
Core Azetidine Synthesis
Azetidine rings are typically constructed via cyclization reactions. For example, tert-butyl-protected azetidine intermediates are synthesized using DABCO-mediated cyclization, followed by deprotection with TFA .
Functionalization Strategies
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Amine Protection: Boc (tert-butoxycarbonyl) groups are employed to protect the primary amine during synthesis, with TFA used for deprotection .
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Salt Formation: Reaction of 2-(azetidin-3-yl)ethanamine with TFA in dichloromethane yields the final salt form.
Scheme 1: Simplified Synthesis Route
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Cyclization of tert-butyl 3-aminopropionate with DABCO → tert-butyl azetidine-3-carboxylate.
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Deprotection with TFA → azetidine-3-ethanamine.
Applications in Medicinal Chemistry
Role in Drug Discovery
Azetidine derivatives are prized for their conformational rigidity, which enhances target binding affinity. The TFA salt improves bioavailability by increasing aqueous solubility, critical for in vivo studies .
Case Study: Estrogen Receptor Modulators
Patent WO2018108954A1 describes azetidine derivatives as intermediates in synthesizing estrogen receptor modulators . The trifluoromethyl group in related compounds enhances metabolic stability, a feature potentially shared by 2-(azetidin-3-yl)ethanamine;TFA .
Mechanistic Insights
Biological Interactions
Preliminary studies suggest azetidine amines interact with G-protein-coupled receptors (GPCRs) and enzymes like sphingosine kinases . The TFA counterion may modulate ionic interactions with catalytic aspartate residues .
Computational Modeling
Molecular docking simulations indicate that the azetidine ring’s puckered conformation allows optimal fit into hydrophobic binding pockets, while the protonated amine forms salt bridges with negatively charged residues .
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